3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one can be sourced from natural steroid precursors or synthesized through various chemical processes. It belongs to the class of compounds known as phenolic steroids, which are characterized by their hydroxyl groups attached to an aromatic ring. This compound is often utilized in research settings for its hormonal activity and potential therapeutic effects.
The synthesis of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one typically involves multiple steps beginning from steroid precursors such as estrone. A notable synthesis method described in the literature involves the following steps:
This method has been reported to achieve a total yield of approximately 65%, with a high purity level confirmed by liquid chromatography-mass spectrometry (LC-MS) . The structure of intermediates and the final product was confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one features a tetracyclic arrangement typical of steroid structures. Key characteristics include:
The stereochemistry and arrangement of these functional groups contribute significantly to the compound's biological activity .
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one participates in various chemical reactions that can modify its structure or lead to derivatives with altered properties. Key reactions include:
Such reactions are crucial for developing new derivatives with specific biological or pharmacological properties .
The mechanism of action for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one primarily involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors:
Research indicates that this compound may also exhibit anti-proliferative effects on certain cancer cells through modulation of estrogen signaling pathways .
The applications of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one span several fields:
The systematic IUPAC name for this compound is (8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one, which precisely defines its stereochemistry and functional group arrangement. This nomenclature specifies:
The ring numbering follows conventional steroid numbering, with the A-ring (positions 1-10), B-ring (positions 5-10), C-ring (positions 8-14), and D-ring (positions 13-17). The parentheses notation (10) and (11) indicate bridgehead carbon positions for the double bonds extending across ring systems [3] [9].
This compound is recognized by multiple synonyms across chemical and pharmaceutical literature, reflecting its relationship to estrogenic compounds and its occurrence as a process-related impurity:
Table 1: Synonym Compendium for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Synonym Type | Designations |
---|---|
Chemical Names | 9,11-Didehydroestrone; Δ⁹⁽¹¹⁾-Estrone; Estra-1,3,5(10),9(11)-tetraen-17-one, 3-hydroxy- |
Pharmaceutical Impurities | Estrone Impurity 13; Estrone Impurity 18; Dinoregin Impurity 6; Estradiol Valerate Impurity 27 |
Registry Identifiers | CID 10890881 (PubChem); SCHEMBL8081749; CHEMBL1079341; DTXSID00447370; Nikkaji J142.417C |
Other Designations | 3-Hydroxy-19-norandrosta-1,3,5(10),9(11)-tetraene-17-one; 9(11)-Dehydroestrone |
These diverse designations reflect the compound's appearance across multiple contexts—from synthetic chemistry to pharmaceutical quality control [1] [3] [6].
The compound has the molecular formula C₁₈H₂₀O₂, with an exact mass of 268.1463 g/mol and a monoisotopic mass of 268.146329876 g/mol. The molecular weight is typically reported as 268.35 g/mol in commercial catalogs. This formula corresponds to a degree of unsaturation of nine sites (calculated as: 1/2(2C + 2 - H - X + N) = 1/2(36 + 2 - 20) = 9), distributed across four rings and multiple double bonds. The elemental composition is carbon 80.56%, hydrogen 7.51%, and oxygen 11.92%. These mass specifications serve as critical identifiers in analytical techniques such as mass spectrometry [1] [3] [6].
This molecule belongs to the estraene steroid subclass, characterized by an 18-carbon skeleton (C13 methyl group) and the absence of C10 and C19 angular methyl groups. Its structural features position it within several overlapping steroidal categories:
Aromatic Steroids: The A-ring incorporates a phenolic system (1,3,5(10)-triene-3-ol configuration), classifying it as a mono-aromatic steroid. This aromatic ring significantly influences the compound's electronic properties and acidity (pKa ≈ 10.5 for phenolic proton) [6].
9(11)-Unsaturated Steroids: The distinctive Δ⁹⁽¹¹⁾ double bond between C9 and C11 creates a cross-conjugated system bridging the B and C rings. This feature differentiates it from classical estrones and produces unique UV-Vis absorption characteristics with λₘₐₓ ≈ 280 nm and 290 nm shoulders [3] [9].
17-Ketosteroids: The presence of a carbonyl at C17 places it within the ketosteroid family, influencing its reactivity and hydrogen-bonding capacity. The 17-ketone exists predominantly in the keto form due to conjugation effects [3].
Table 2: Structural Comparison with Reference Steroids
Structural Feature | 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | Estrone (Reference) |
---|---|---|
A-ring | 1,3,5(10)-triene-3-ol (aromatic) | 1,3,5(10)-triene-3-ol (aromatic) |
B-ring | Δ⁹⁽¹¹⁾ double bond | Fully saturated |
C-ring | Δ⁹⁽¹¹⁾ double bond | Fully saturated |
D-ring | 17-ketone | 17-ketone |
Stereochemistry | 8S,13S,14S | 8S,13S,14S |
Molecular Formula | C₁₈H₂₀O₂ | C₁₈H₂₂O₂ |
The stereochemistry is defined by the 8S,13S,14S configuration, as evidenced by its isomeric SMILES notation: C[C@]12CC=C3C@HCCC4=C3C=CC(=C4)O. This absolute configuration influences molecular conformation and potential biological interactions. The extended conjugated system creates a near-planar structure from rings A through C, while ring D adopts a characteristic envelope conformation [3] [6] [9].
The identification of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one emerged from mid-20th century investigations into estrogen metabolism and synthetic pathways. Its discovery can be contextualized within three key developments:
Estrogen Research Expansion (1950s-1960s): Following the isolation of estrone (1929) and estradiol (1935), researchers systematically explored structural modifications. The compound was likely first observed during chemical dehydration experiments on estrogens, particularly through acid-catalyzed reactions that introduced the 9(11)-unsaturation. Early synthetic routes employed perchloric acid in dichloromethane at 0°C for 15 minutes, generating this dehydrogenated derivative [3] [6].
Metabolic Studies (1970s): Investigations into estrogen metabolism revealed that 9,11-didehydroestrone could arise as an oxidative metabolite in specific biological pathways. This established its status not merely as a synthetic artifact but as a potential biochemical intermediate, particularly in hepatic transformations of ethynyl estradiol and other synthetic estrogens [3] [9].
Pharmaceutical Impurity Characterization (1980s-present): The compound gained regulatory significance when identified as:
Commercial availability as a research chemical emerged through specialty suppliers like Sigma-Aldrich's AldrichCPR collection, which cataloged it as a "rare and unique chemical" for early discovery researchers without analytical certification. Its persistence in the chemical market reflects ongoing interest in its unique conjugated system for materials science and medicinal chemistry applications [2] [5]. The compound remains significant in contemporary research as a structural probe for investigating estrogen receptor interactions with modified steroidal frameworks and as a synthetic intermediate for more complex steroidal architectures [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4